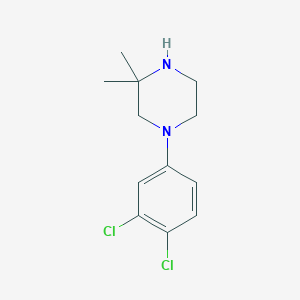
1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a dichlorophenyl group attached to a dimethylpiperazine ring
Preparation Methods
The synthesis of 1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine typically involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate, which is then reacted with dimethylamine to yield the final product . Industrial production methods may involve continuous processes to ensure high yield and purity .
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a tool for studying biological processes and interactions.
Medicine: The compound is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby affecting various biochemical pathways. For example, it can inhibit photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II, preventing electron flow .
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine can be compared with other similar compounds such as:
- 1-(3,4-Dichlorophenyl)-3-dimethylamino-1-propanone Hydrochloride
- 1-(3,4-Dichlorophenyl)-3-methoxyurea
These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific interactions and effects on biological systems.
Properties
Molecular Formula |
C12H16Cl2N2 |
|---|---|
Molecular Weight |
259.17 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3,3-dimethylpiperazine |
InChI |
InChI=1S/C12H16Cl2N2/c1-12(2)8-16(6-5-15-12)9-3-4-10(13)11(14)7-9/h3-4,7,15H,5-6,8H2,1-2H3 |
InChI Key |
YZLRWCFOPOOJJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCN1)C2=CC(=C(C=C2)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


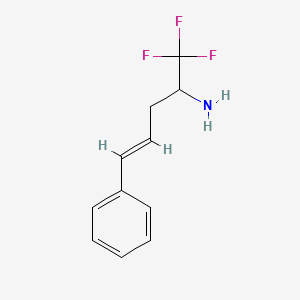
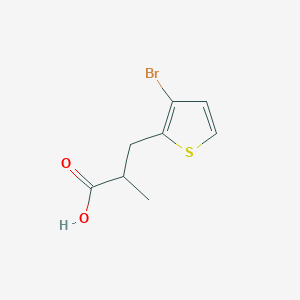
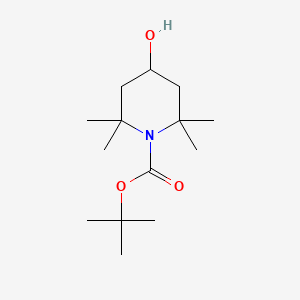
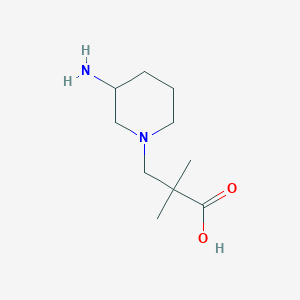
![[3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate](/img/structure/B13549341.png)
![4,4,5,5-Tetramethyl-2-[2-(3-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13549344.png)
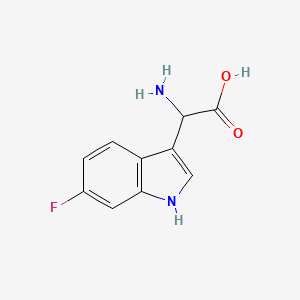
![rac-(1R,4S,5R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylicacid](/img/structure/B13549349.png)
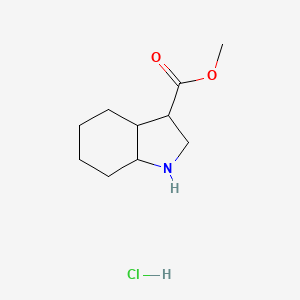
![tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/structure/B13549359.png)
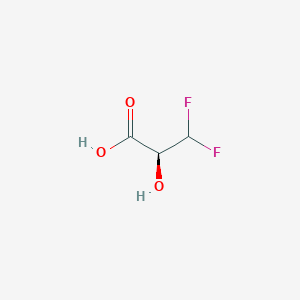
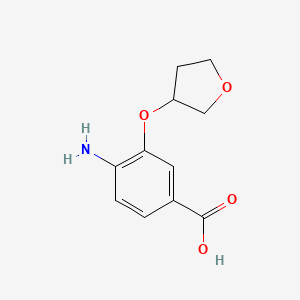

![4-Azidobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13549399.png)
